molecular formula C23H22N2 B14274297 N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline CAS No. 138195-21-8

N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline

Cat. No.: B14274297
CAS No.: 138195-21-8
M. Wt: 326.4 g/mol
InChI Key: FWDFAJNYAJKVOS-UHFFFAOYSA-N
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Description

N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline is an organic compound belonging to the class of carbazoles. Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring

Preparation Methods

The synthesis of N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline typically involves several steps. One common synthetic route includes the reaction of 9-ethyl-9H-carbazole with appropriate reagents to introduce the ethenyl and methylaniline groups. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline exerts its effects involves interactions with molecular targets and pathways. For instance, in cancer therapy, the compound induces apoptosis and senescence in melanoma cells through the activation of the p53 pathway, selectively suppressing the growth of melanoma cells without affecting normal cells . This selective action makes it a promising candidate for targeted cancer treatments.

Comparison with Similar Compounds

N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline can be compared with other carbazole-based compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

138195-21-8

Molecular Formula

C23H22N2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[2-(9-ethylcarbazol-3-yl)ethenyl]-N-methylaniline

InChI

InChI=1S/C23H22N2/c1-3-25-22-12-8-7-11-20(22)21-17-18(13-14-23(21)25)15-16-24(2)19-9-5-4-6-10-19/h4-17H,3H2,1-2H3

InChI Key

FWDFAJNYAJKVOS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CN(C)C3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

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